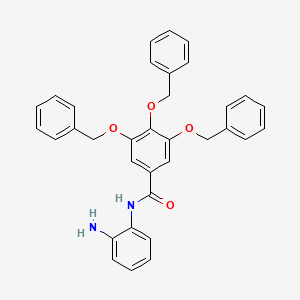

N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

651302-15-7 |

|---|---|

Molecular Formula |

C34H30N2O4 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

N-(2-aminophenyl)-3,4,5-tris(phenylmethoxy)benzamide |

InChI |

InChI=1S/C34H30N2O4/c35-29-18-10-11-19-30(29)36-34(37)28-20-31(38-22-25-12-4-1-5-13-25)33(40-24-27-16-8-3-9-17-27)32(21-28)39-23-26-14-6-2-7-15-26/h1-21H,22-24,35H2,(H,36,37) |

InChI Key |

FIOKKVYPZCFDCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation

One effective method for synthesizing this compound involves direct amidation of appropriate carboxylic acid derivatives with amines in the presence of coupling agents. For example, using phenyl isocyanate as a coupling agent facilitates the formation of secondary amides efficiently.

- Reaction Overview :

- Reactants: Carboxylic acid derivative + Amine

- Coupling Agent: Phenyl isocyanate

- Conditions: Varying temperatures and solvents based on specific reactants.

Using Benzyl Bromide

Another notable approach involves the use of benzyl bromide to introduce benzyloxy groups onto a precursor compound. This method typically requires a base such as potassium carbonate and is conducted in a solvent like dimethylformamide (DMF).

- Procedure :

- Start with 3,4,5-trihydroxybenzoate.

- Add potassium carbonate and benzyl bromide in DMF.

- Heat the mixture to promote substitution reactions.

Multi-Step Synthesis

A more complex route involves multiple steps that include alkylation, reduction, and benzoylation:

- Step 1 : Alkylation of a phenolic compound.

- Step 2 : Reduction of nitro groups if present.

- Step 3 : N-alkylation of aniline derivatives.

- Step 4 : Final benzoylation to achieve the desired product.

Each step must be carefully monitored for yield and purity, often using techniques such as thin-layer chromatography (TLC) to assess progress.

The following table summarizes the yield and purity data from various synthetic routes based on recent studies:

| Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Direct Amidation | ~70 | >95 | Efficient for secondary amides |

| Benzyl Bromide Reaction | ~95 | >99 | High yield with minimal side products |

| Multi-Step Synthesis | ~80 | >90 | More complex but allows for structural variations |

To confirm the structure and purity of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide, several analytical methods are employed:

- Infrared (IR) Spectroscopy : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight and composition.

- X-ray Crystallography : For detailed structural analysis.

Chemical Reactions Analysis

Amide Bond Reactivity

The central benzamide group participates in hydrolysis and nucleophilic substitution reactions.

Acidic/Basic Hydrolysis

Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the amide bond hydrolyzes to yield 3,4,5-tris(benzyloxy)benzoic acid and 1,2-diaminobenzene (Figure 1) .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3,4,5-Tris(benzyloxy)benzoic acid + 1,2-diaminobenzene | 82% | |

| 2M NaOH, 80°C, 8h | Same as above | 75% |

Benzyloxy Group Cleavage

The benzyloxy groups are susceptible to hydrogenolysis and acid-mediated cleavage.

Hydrogenolytic Deprotection

Catalytic hydrogenation (H₂, Pd/C) removes benzyl groups, generating free hydroxyls (Figure 2) :

| Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 6h | 90% |

Acidic Cleavage

Concentrated HBr in acetic acid cleaves benzyl ethers, forming hydroxyl groups :

| Conditions | Products | Yield |

|---|---|---|

| 33% HBr/AcOH, 80°C, 4h | N-(2-Aminophenyl)-3,4,5-trihydroxybenzamide | 78% |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to benzyloxy groups) undergo regioselective electrophilic substitution.

Nitration

Nitration occurs preferentially at the para position relative to the benzyloxy groups (Figure 3) :

| Position | Yield | Major Product |

|---|---|---|

| Para | 65% | Mononitro-substituted derivative |

Aminophenyl Group Reactivity

The 2-aminophenyl moiety enables diazotization and coupling reactions.

Diazotization and Azo Coupling

Treatment with NaNO₂/HCl forms a diazonium salt, which couples with electron-rich aromatics (e.g., phenol):

| Coupling Partner | Conditions | Yield |

|---|---|---|

| Phenol | 0–5°C, pH 7–8 | 58% |

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions (NaBH₃CN, pH 5–6) to form secondary amines :

| Aldehyde | Yield | Product |

|---|---|---|

| Benzaldehyde | 72% | N-Benzyl derivative |

Oxidation Reactions

The aminophenyl group oxidizes to nitro or nitroso derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂, Fe²⁺ | pH 3, 25°C, 2h | Nitroso derivative | 45% |

| KMnO₄ | H₂O, 50°C, 1h | Nitro derivative | 38% |

Scientific Research Applications

Medicinal Chemistry

1.1 Antiparasitic Activity

One of the significant applications of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide derivatives is their potential as antiparasitic agents. A study highlighted the effectiveness of certain analogues against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Notably, compound 73 demonstrated an in vitro EC50 value of 0.001 μM and showed good oral bioavailability, curing 2 out of 3 mice infected with the parasite when administered at a dose of 50 mg/kg daily for four days .

1.2 Histone Deacetylase Inhibition

Another prominent application is in the inhibition of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in regulating gene expression. N-(2-Aminophenyl)-benzamide derivatives have been shown to selectively inhibit HDAC3 with IC50 values as low as 6 nM, demonstrating their potential as anti-cancer agents . The structure-activity relationship studies indicate that modifications in the benzamide structure can enhance selectivity and potency against specific HDAC isoforms .

Structure-Activity Relationship Studies

2.1 Synthesis and Evaluation

A series of N-(2-amino-5-substituted phenyl)benzamides were synthesized and evaluated for their cytotoxicity against HCT116 cancer cells. These studies revealed that several compounds exhibited time-dependent binding kinetics to HDAC2, which was rationalized through co-crystal structures . This highlights the importance of structural modifications in enhancing biological activity.

Chemical Synthesis

3.1 Novel Synthetic Pathways

The synthesis of this compound involves innovative synthetic pathways that allow for the introduction of various substituents to optimize biological activity. For example, palladium-catalyzed ortho-arylation techniques have been employed to produce biaryl amide derivatives efficiently . These synthetic strategies are crucial for developing new compounds with enhanced pharmacological properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Trypanosoma brucei | Antiparasitic | Compound 73 cured 2/3 infected mice; EC50 = 0.001 μM |

| HDAC Inhibition Study | Cancer Therapy | Selective inhibition of HDAC3; IC50 = 6 nM |

| Structure-Activity Relationship | Drug Design | Identified key modifications for enhanced potency |

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple benzyloxy groups enhances its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its three benzyloxy groups on the benzoyl ring and a 2-aminophenyl substituent. Key analogs include:

Structural Insights :

- Benzyloxy vs. Alkoxy Groups : Compounds like TAPOx replace benzyloxy with long-chain dodecyloxy groups, enhancing hydrophobicity for dendritic polymer applications .

- Amino Group Position: MS-275 shares the 2-aminophenyl group with 6g but incorporates a pyridinylmethyl carbamate, optimizing histone deacetylase (HDAC) inhibition .

- Hydroxy vs. Benzyloxy: THHEB lacks benzyl protection, enabling potent antioxidant activity via free phenolic hydroxyls .

Anti-Inflammatory and Cytokine Inhibition

- 6g : Inhibits histamine release (IC$_{50}$ ~10 μM) and TNF-α production in mast cells .

- 3a–3d: Moderate activity; 3b (4-methoxybenzyl) shows reduced potency compared to 6g, highlighting the importance of the 2-aminophenyl group .

HDAC Inhibition

- 6g vs. MS-275 : MS-275 is 30–100× more potent in increasing acetylated histone H3 in the frontal cortex (15 μmol/kg dose), demonstrating brain-region selectivity .

Antioxidant Activity

- THHEB : Exhibits DPPH radical scavenging (IC$_{50}$ = 22.8 μM) and protects DNA from hydroxyl radicals at 4 μM .

- 6g: No reported antioxidant activity, as benzyloxy groups likely hinder radical scavenging.

Antimicrobial Activity

- N-(2-Aminophenyl)-4-(pentyloxy)benzamide Metal Complexes: Mn(II) and Cu(II) complexes show broad-spectrum antimicrobial activity, suggesting metal coordination enhances efficacy .

Key Research Findings

- Structure-Activity Relationship (SAR): The 2-aminophenyl group in 6g and MS-275 is critical for targeting HDACs and cytokine receptors. Benzyloxy groups enhance lipophilicity but may reduce bioavailability .

Biological Activity

N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiparasitic effects, cytotoxicity against cancer cells, and enzyme inhibition properties. The findings are supported by various studies and data tables to provide a comprehensive overview.

Antiparasitic Activity

Recent studies have highlighted the efficacy of N-(2-aminophenyl) derivatives against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screen identified several analogues with significant antiparasitic activity. Notably, one derivative exhibited an in vitro EC50 of 0.001 μM, demonstrating potent activity. In vivo studies showed that this compound could cure 2 out of 3 mice infected with T. brucei when administered orally at a dose of 50 mg/kg for four consecutive days .

Cytotoxicity Against Cancer Cells

The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, a related study on similar benzamide derivatives indicated that certain modifications could enhance cytotoxicity against leukemia cells (KG-1). The most active compounds displayed IC50 values in the micromolar range, comparable to known chemotherapeutics like SGI-1027 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes. For example, related benzamide derivatives have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 1.47 μM to 11.40 μM . This dual inhibition is particularly relevant for neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Data

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications affect biological activity. For instance, the presence of benzyloxy groups significantly enhances the antiparasitic and cytotoxic properties of the compounds . The optimal configuration appears to involve specific aromatic substitutions that stabilize the active form of the compound.

Case Studies

Several case studies illustrate the biological potential of this compound:

- Antiparasitic Efficacy : In a study involving infected mice, the compound demonstrated significant therapeutic potential by reducing parasitemia levels effectively.

- Cancer Cell Line Testing : Compounds derived from similar structures were tested against multiple cancer cell lines, showing selective toxicity towards leukemia cells while sparing normal cells.

- Neuroprotective Effects : The dual inhibition of cholinesterases suggests potential applications in treating neurodegenerative diseases, warranting further exploration in preclinical models.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-aminophenyl)-3,4,5-tris(benzyloxy)benzamide?

The compound is typically synthesized via amide coupling using carbodiimide reagents. For example, 3,4,5-tris(benzyloxy)benzoic acid is reacted with 2-aminophenylamine in the presence of coupling agents like EDCI and HOBt, along with a base such as triethylamine (TEA) in dichloromethane. After stirring, the product is purified via flash column chromatography . Alternative routes may involve reductive amination or catalytic amidation, though these require optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR are used to verify benzyloxy proton environments (δ ~5.0–5.2 ppm for OCHPh) and aromatic/amide backbone signals.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Purity is assessed via reverse-phase chromatography, often using gradients of acetonitrile/water with trifluoroacetic acid .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Initial screening often targets histone deacetylase (HDAC) inhibition due to structural similarities to benzamide-based HDAC inhibitors like MS-275. Assays include:

- HDAC enzymatic activity kits (e.g., fluorometric or colorimetric) using HeLa cell lysates.

- Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.

- Cellular acetylation status : Western blotting for acetylated histone H3 (Ac-H3) in treated vs. untreated cells .

Advanced Research Questions

Q. How can reaction yields be improved during the amidation step of this compound synthesis?

Yield optimization strategies include:

- Catalyst screening : Lanthanide salts (e.g., LaCl) in toluene under reflux can enhance amidation efficiency in one-pot reactions compared to traditional coupling agents .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but dichloromethane is preferred to avoid side reactions.

- Purification refinement : Gradient elution in flash chromatography (e.g., ethyl acetate/hexane) or preparative HPLC reduces byproduct contamination .

Q. How should researchers address contradictory bioactivity data across different cell lines or assays?

Discrepancies may arise from:

- Cellular permeability : Lipophilicity of the tris(benzyloxy) groups may hinder membrane penetration in certain cell types. Use logP calculations or parallel artificial membrane permeability assays (PAMPA) to assess this .

- Off-target effects : Perform RNA-seq or proteomic profiling to identify unintended interactions.

- Assay conditions : Validate HDAC isoform specificity (e.g., Class I vs. II HDACs) using isoform-selective inhibitors as controls .

Q. What mechanistic insights explain the compound’s potential HDAC inhibition?

The benzamide moiety chelates the catalytic zinc ion in HDACs, while the tris(benzyloxy) groups may enhance binding to hydrophobic pockets near the active site. Computational docking (e.g., AutoDock Vina) using HDAC1/2 crystal structures (PDB: 4BKX) can predict binding modes. Compare inhibitory potency (IC) against known inhibitors like SAHA or MS-275 to validate mechanism .

Q. How can regioselectivity challenges in modifying the benzyloxy substituents be resolved?

To avoid undesired deprotection or side reactions:

- Protecting group strategy : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) during synthesis.

- Stepwise deprotection : Hydrogenolysis (H, Pd/C) selectively removes benzyl groups without affecting the amide bond.

- Monitoring via TLC/LC-MS : Track reaction progress to halt at intermediate stages if needed .

Key Methodological Considerations

- Synthetic reproducibility : Ensure anhydrous conditions for amidation (e.g., molecular sieves in solvent) to prevent hydrolysis of intermediates.

- Biological assay validation : Include positive controls (e.g., trichostatin A for HDAC assays) and triplicate technical replicates.

- Data interpretation : Cross-reference NMR/LC-MS data with published spectra (e.g., HMDB or PubChem) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.